molecular formula C14H19N3O3 B5600673 N-[4-(4-morpholinyl)-4-oxobutyl]nicotinamide

N-[4-(4-morpholinyl)-4-oxobutyl]nicotinamide

Cat. No. B5600673
M. Wt: 277.32 g/mol
InChI Key: AVNAFTKUGTXGKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinamide derivatives often involves complex chemical reactions designed to introduce specific functional groups that alter the compound's physical and chemical properties. For instance, the synthesis of Mannich base derivatives of nicotinamide indicates sophisticated synthetic routes to achieve targeted chemical structures with desired properties (Jeeva et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of nicotinamide derivatives, such as N-[4-(4-morpholinyl)-4-oxobutyl]nicotinamide, reveals insights into their molecular geometry, conformation, and intermolecular interactions. Studies using techniques like infrared spectroscopy and crystallography provide detailed information on the stable structures and bonding patterns critical for understanding the compound's behavior and reactivity (Borba et al., 2008).

Chemical Reactions and Properties

Nicotinamide derivatives participate in various chemical reactions, including oxidation, reduction, and complex formation, which are essential for their biological activities and applications. The chemical properties of these compounds, such as reactivity towards different reagents and conditions, are crucial for their functionalization and application in different fields (Holman & Wiegand, 1948).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for their application in various scientific and industrial processes. Research on the stability of nicotinamide derivatives in aqueous solutions, for example, provides valuable information for their storage, handling, and application (Nagai et al., 1984).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity and interaction with other molecules, are central to its potential applications. Studies on the quaternization reactions of nicotinamide show the compound's ability to undergo chemical transformations, providing insights into its versatility and potential as a precursor for more complex compounds (Siber et al., 2019).

Scientific Research Applications

Corrosion Inhibition in Metals

N-[4-(4-morpholinyl)-4-oxobutyl]nicotinamide, identified as N-(morpholinomethyl) nicotinamide (MMN) in research, has been reported for its high efficiency as a corrosion inhibitor, particularly for brass in acidic environments. MMN's effectiveness, reaching up to 93.16% at 60°C, is attributed to its adsorption characteristics and is explained by parameters like free energy, entropy, and enthalpy. This compound acts as a mixed-type inhibitor and follows the Langmuir adsorption isotherm. Its corrosion inhibition mechanisms were also supported by quantum chemical indices using density functional theory and validated through surface morphology studies using SEM (Zulfareen, Kannan, Venugopal, & Gnanavel, 2017).

Therapeutic Potential in Various Diseases

Nicotinamide, a form of vitamin B3 and structurally related to this compound, has shown potential in various disease treatments. Its roles range from influencing oxidative stress to modulating cellular survival and death pathways. In diseases like immune system dysfunction, diabetes, and aging-related diseases, nicotinamide acts as a cytoprotectant by blocking cellular inflammatory activation and apoptosis. Its function in cellular pathways involving forkhead transcription factors, sirtuins, protein kinase B (Akt), and others, offers potential for therapeutic strategies in multiple disease entities (Maiese, Zhong Chong, Hou, & Shang, 2009).

Inhibition of Mild Steel Corrosion

Similar to its action on brass, this compound and its derivatives have been studied for their inhibitory effects on mild steel corrosion in hydrochloric acid. These studies include nicotinamide itself and its Mannich base derivatives, showcasing their spontaneous adsorption on mild steel surfaces and compliance with Langmuir and Dubinin–Radushkevich adsorption isotherms. Their role as mixed-type inhibitors was evidenced through polarization measurements and electrochemical impedance spectroscopy, alongside confirmation via FT-IR analysis, SEM micrographs, and AFM analysis (Jeeva, Prabhu, & Rajesh, 2017).

Enzymatic and Cellular Activity

Nicotinamide also demonstrates enzymatic inhibition, such as its ability to inhibit hepatic microsomal mixed-function oxidase. Its addition to media studying oxidative metabolism of substrates shows competitive inhibition of aminopyrine demethylation and mixed competitive/noncompetitive inhibition of aniline hydroxylation. These findings emphasize the importance of considering nicotinamide's effects in enzymatic assays (Schenkman, Ball, & Estabrook, 1967).

properties

IUPAC Name

N-(4-morpholin-4-yl-4-oxobutyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c18-13(17-7-9-20-10-8-17)4-2-6-16-14(19)12-3-1-5-15-11-12/h1,3,5,11H,2,4,6-10H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNAFTKUGTXGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCCNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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